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Picrasidine O Documentation Hub

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  • Product: Picrasidine O
  • CAS: 101219-63-0

Core Science & Biosynthesis

Foundational

β\betaβ-carboline alkaloids Picrasidine O vs Picrasidine I

The following technical guide provides an in-depth comparative analysis of Picrasidine O and Picrasidine I , two distinct -carboline alkaloids isolated from Picrasma quassioides.[1] Technical Guide: Comparative Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Picrasidine O and Picrasidine I , two distinct


-carboline alkaloids isolated from Picrasma quassioides.[1]

Technical Guide: Comparative Analysis of -Carboline Alkaloids Picrasidine O and Picrasidine I[1]

Executive Summary

Picrasidine O and Picrasidine I represent two structural classes of


-carboline alkaloids found in the Simaroubaceae family, specifically within Picrasma quassioides (Bennett). While they share a biosynthetic origin, their chemical architectures and pharmacological profiles diverge significantly.
  • Picrasidine O is a monomeric

    
    -carboline alkaloid characterized by its neuroprotective properties, specifically in mitigating glutamate-induced excitotoxicity.[1]
    
  • Picrasidine I is a dimeric (bis-

    
    -carboline) alkaloid.[1][2] It has emerged as a potent pharmacological agent with significant anti-inflammatory, anti-osteoclastogenic, and anticancer activities, particularly against Head and Neck Squamous Cell Carcinoma (HNSCC) and melanoma.
    

This guide dissects their structural differences, distinct mechanisms of action, and experimental methodologies for isolation and synthesis.

Chemical Architecture & Structural Elucidation

The core skeleton of both compounds is the


-carboline (9H-pyrido[3,4-b]indole) tricyclic system.[1] The differentiation lies in the polymerization state and functional group substitutions.
Picrasidine O (Monomer)[3]
  • Classification: Monomeric

    
    -carboline.[1]
    
  • Molecular Characteristics: Picrasidine O is typically identified as a functionalized monomer. Structural studies (Ohmoto et al.) associate it with cerebral protection. It is structurally related to simple

    
    -carbolines like 1-methoxycarbonyl-
    
    
    
    -carboline but possesses specific hydroxylation/methoxylation patterns that confer blood-brain barrier permeability and receptor affinity.[1]
  • Key Feature: Low molecular weight (~280 Da) facilitates CNS entry, essential for its neuroprotective role.

Picrasidine I (Dimer)[2][3][4]
  • Classification: Bis-

    
    -carboline (Dimer).[1][2]
    
  • Molecular Characteristics: Picrasidine I consists of two

    
    -carboline units linked covalently, often at the C-1 position.[1] This dimerization significantly increases lipophilicity and alters receptor binding kinetics compared to monomers.
    
  • Structural Analogs: It shares high structural similarity with Picrasidine J , another dimer. The dimeric nature is critical for its cytotoxicity against cancer cells, as monomeric analogs often lack the potency required to induce apoptosis in resistant cell lines.

Structural Comparison Table
FeaturePicrasidine OPicrasidine I
Class Monomeric

-carboline
Dimeric (Bis)

-carboline
Molecular Weight ~280 Da~450–480 Da
Primary Source Picrasma quassioides (Bark/Wood)Picrasma quassioides (Stems/Bark)
Solubility Moderate (Polar organic solvents)Low (Requires DMSO/Acidic MeOH)
Key Bioactivity Neuroprotection (Anti-excitotoxic)Anticancer, Anti-osteoclastogenic

Pharmacological Mechanisms[1][3][5][6]

Picrasidine O: Neuroprotection via Glutamate Antagonism

Picrasidine O functions primarily as a neuroprotective agent.[3] Its mechanism involves the inhibition of glutamate-induced toxicity, a pathway implicated in ischemic brain injury and neurodegenerative diseases.[3]

  • Mechanism: It antagonizes the accumulation of intracellular Reactive Oxygen Species (ROS) and stabilizes mitochondrial membrane potential (

    
    ) in neurons challenged with high glutamate levels. It may act downstream of NMDA receptors to prevent calcium overload.
    
Picrasidine I: Multi-Target Anticancer & Anti-Osteoclastogenic Activity

Picrasidine I exhibits a pleiotropic mechanism, making it a candidate for oncology and bone resorption disorders.

  • Anticancer (HNSCC & Melanoma):

    • Apoptosis Induction: Triggers the intrinsic apoptotic pathway by upregulating Bax/Bak and downregulating Bcl-2/Bcl-xL .[1]

    • MAPK Modulation: Activates ERK and JNK stress signaling pathways while simultaneously suppressing the AKT survival pathway.

    • Metastasis Inhibition: In HNSCC, it inhibits Epithelial-Mesenchymal Transition (EMT) by upregulating E-cadherin and downregulating Snail and MMPs.

  • Anti-Osteoclastogenesis:

    • Inhibits RANKL -induced osteoclast differentiation by suppressing NF-

      
      B and MAPK signaling, thereby reducing bone resorption.[1]
      
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades modulated by Picrasidine O and I.

G cluster_0 Picrasidine O (Neuroprotection) cluster_1 Picrasidine I (Anticancer/Anti-Osteoclast) PO Picrasidine O Glut Glutamate Toxicity PO->Glut Antagonizes ROS Intracellular ROS PO->ROS Reduces Glut->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes NeuroSurv Neuronal Survival Mito->NeuroSurv Impairs PI Picrasidine I AKT AKT Signaling PI->AKT Inhibits ERK_JNK ERK / JNK (Stress Kinases) PI->ERK_JNK Activates RANKL RANKL Signaling PI->RANKL Inhibits Bcl Bcl-2 / Bcl-xL (Anti-Apoptotic) AKT->Bcl Promotes Bax Bax / Bak (Pro-Apoptotic) ERK_JNK->Bax Upregulates Apop Apoptosis (Cell Death) Bax->Apop Induces Bcl->Apop Blocks Osteo Osteoclast Differentiation RANKL->Osteo Promotes

Figure 1: Mechanistic divergence: Picrasidine O mitigates oxidative stress for neuroprotection, while Picrasidine I modulates Kinase/Bcl-2 families to induce cancer cell death.[1]

Experimental Protocols

Isolation of Picrasidines from Picrasma quassioides

This protocol is adapted from standard alkaloid extraction methodologies validated for Picrasma species.

Reagents: Methanol (MeOH), Hydrochloric Acid (HCl), Ammonium Hydroxide (


), Chloroform (

), Silica Gel (200-300 mesh).
  • Extraction:

    • Pulverize dried stems/bark of P. quassioides (1 kg).

    • Reflux with 95% MeOH (

      
       L) for 3 hours each.
      
    • Concentrate the filtrate in vacuo to obtain the crude extract.

  • Acid-Base Partitioning:

    • Suspend crude extract in 2% HCl (aq). Filter insoluble material.

    • Basify the acidic filtrate to pH 9-10 using concentrated

      
      .[1]
      
    • Extract the basic solution with

      
       (
      
      
      
      ). Combine organic layers.
    • Evaporate solvent to yield the Total Alkaloid Fraction .

  • Chromatographic Separation:

    • Subject the alkaloid fraction to Silica Gel Column Chromatography.

    • Elution Gradient:

      
       (50:1 
      
      
      
      1:1).[4]
    • Fractionation:

      • Picrasidine O typically elutes in early-to-mid polarity fractions (monomeric).[1]

      • Picrasidine I (and other dimers like J, G) elutes in more polar fractions due to higher molecular weight and functional groups.

  • Purification:

    • Re-chromatograph enriched fractions using Sephadex LH-20 (Eluent: MeOH) to remove pigments and achieve >95% purity.[1]

Total Synthesis Strategy (Picrasidine I)

Due to low natural abundance, synthesis is preferred for drug development. The Fischer Indole Synthesis approach (Murakami et al.) is the standard.

  • Precursor Preparation:

    • Synthesize the functionalized hydrazine and the appropriate piperidone derivative.

  • Fischer Indolization:

    • Condense the hydrazine with the piperidone under acidic conditions (e.g.,

      
      ) to form the monomeric 
      
      
      
      -carboline core.
  • Dimerization:

    • Achieve dimerization (if not formed spontaneously) via oxidative coupling or specific linkage synthesis depending on the exact C-1 vs C-1' linkage of Picrasidine I.[1]

    • Note: For bis-

      
      -carbolines, controlling the regioselectivity of the linkage is the critical yield-determining step.[1]
      

References

  • Ohmoto, T., & Koike, K. (1984). Studies on the Alkaloids from Picrasma quassioides BENNET.[5][6] III. Structures of Picrasidines E, F, and G. Chemical and Pharmaceutical Bulletin.

  • Jiao, W. H., et al. (2010). Beta-carboline alkaloids from the stems of Picrasma quassioides.[1][2][7][8][9][10] Magnetic Resonance in Chemistry.

  • Shieu, M. K., et al. (2024). Picrasidine I Regulates Apoptosis in Melanoma Cell Lines by Activating ERK and JNK Pathways and Suppressing AKT Signaling. Environmental Toxicology.

  • Lin, C. C., et al. (2023). Picrasidine J, a Dimeric

    
    -Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma.[1][2] International Journal of Molecular Sciences. [4]
    
  • Zhao, W., et al. (2013). Preparative isolation and purification of alkaloids from Picrasma quassioides by high-speed counter-current chromatography. Journal of Separation Science.

  • Kanno, Y., et al. (2016).[11] Evaluation of canthinone alkaloids as cerebral protective agents.[11] Bioorganic & Medicinal Chemistry Letters.[11] (Reference for Picrasidine O neuroprotection context). [4]

Sources

Exploratory

Unveiling Picrasidine O: A Technical Guide to its Natural Sources in the Simaroubaceae Family

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Picrasidine O Picrasidine O, a β-carboline alkaloid with the molecular formula C16H12N2O3, is a compelling natural product hous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Picrasidine O

Picrasidine O, a β-carboline alkaloid with the molecular formula C16H12N2O3, is a compelling natural product housed within the Simaroubaceae family of flowering plants[1]. This family, often referred to as the quassia family, is a rich reservoir of bioactive compounds, and Picrasidine O stands out for its potential therapeutic applications. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the natural sources, isolation methodologies, and preliminary insights into the biological significance of Picrasidine O.

Primary Natural Source: Picrasma quassioides

The principal and most well-documented natural source of Picrasidine O is Picrasma quassioides (D.Don) Benn., a deciduous shrub or small tree native to regions of Asia, including the Himalayas and India[1]. Various parts of this plant have been found to contain a diverse array of phytochemicals, with the stem and stem bark being particularly rich in β-carboline alkaloids like Picrasidine O[1].

Quantitative Analysis:

While specific yield data for Picrasidine O is not extensively detailed in publicly available literature, studies on the isolation of related alkaloids from P. quassioides provide a valuable quantitative context. For instance, preparative isolation of alkaloids from the crude extract of P. quassioides has been successfully demonstrated, yielding significant quantities of various compounds[2][3]. It is important to note that the concentration of Picrasidine O can be influenced by several factors, including the geographical origin of the plant, the season of harvesting, and the specific plant part utilized for extraction.

Table 1: Phytochemicals of Interest in Picrasma quassioides

Compound ClassExamplesPlant Part(s)Reference
β-Carboline AlkaloidsPicrasidine O, Picrasidine A, 1-methoxycarbonyl-β-carbolineStem, Stem Bark, Roots[1][4][5]
Canthinone Alkaloids3-methylcanthin-2,6-dione, 4-methoxy-5-hydroxycanthin-6-oneStem[2][3]
QuassinoidsNigakilactone P, Picraqualide FStem[6]

Experimental Protocols: Isolation and Purification of Picrasidine O

The isolation of Picrasidine O from Picrasma quassioides is a multi-step process that necessitates careful execution of extraction and chromatographic techniques. The following protocol is a synthesized methodology based on established practices for the isolation of alkaloids from this plant source.

Plant Material Preparation:
  • Collection and Drying: The stems or stem bark of Picrasma quassioides are collected and thoroughly air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of phytochemicals.

  • Grinding: The dried plant material is then ground into a coarse powder using a mechanical grinder. This increases the surface area, facilitating more efficient solvent extraction.

Extraction:
  • Solvent Selection: 80% ethanol is an effective solvent for the initial extraction of a broad spectrum of alkaloids from the powdered plant material[7].

  • Reflux Extraction: The powdered plant material is subjected to reflux extraction with 80% ethanol. This process is typically repeated multiple times (e.g., three times) with fresh solvent to ensure the exhaustive extraction of the target compounds[7].

  • Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract[7].

Fractionation:
  • Acid-Base Partitioning: The crude extract is redissolved in an acidic aqueous solution (e.g., water adjusted to pH 2 with HCl) and then partitioned with a non-polar solvent like ethyl acetate. This step separates acidic and neutral compounds into the organic phase, while the alkaloids remain in the acidic aqueous phase as their salts[7].

  • Basification and Re-extraction: The acidic aqueous phase is then basified (e.g., to pH 10 with sodium hydroxide) to liberate the free alkaloid bases. This alkaline solution is subsequently extracted multiple times with a chlorinated solvent such as dichloromethane to transfer the alkaloids into the organic phase[7]. The combined organic extracts are then concentrated to yield a crude alkaloid fraction.

Chromatographic Purification:

High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly efficient technique for the separation and purification of alkaloids from Picrasma quassioides[2][3][7].

  • Two-Phase Solvent System: A commonly employed solvent system for the separation of alkaloids from this plant is a mixture of n-hexane, ethyl acetate, methanol, and water, often in a 2:2:2:2 (v/v/v/v) ratio[2][3][7]. The upper phase typically serves as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Operation: The crude alkaloid fraction is dissolved in a suitable volume of the two-phase solvent system and injected into the equilibrated HSCCC instrument. The effluent is monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram[7].

  • Final Purification: Fractions containing Picrasidine O, as identified by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are pooled and the solvent is evaporated to yield the purified compound.

Diagram of the Isolation Workflow:

Isolation_Workflow Start Dried & Powdered Picrasma quassioides (Stem/Stem Bark) Extraction Reflux Extraction (80% Ethanol) Start->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Fractionation Acid-Base Partitioning Crude_Extract->Fractionation Crude_Alkaloids Crude Alkaloid Fraction Fractionation->Crude_Alkaloids HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Alkaloids->HSCCC Fractions Collected Fractions HSCCC->Fractions Analysis TLC/HPLC Analysis Fractions->Analysis Purified_Picrasidine_O Purified Picrasidine O Analysis->Purified_Picrasidine_O

Caption: General workflow for the isolation of Picrasidine O.

Structural Elucidation and Analytical Techniques

The definitive identification and structural elucidation of Picrasidine O rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Table 2: Expected NMR Data Ranges for β-Carboline Alkaloids

NucleusChemical Shift Range (ppm)Notes
¹H NMR7.0 - 9.0Aromatic protons of the β-carboline core.
2.5 - 4.5Protons of substituent groups (e.g., methoxy).
¹³C NMR100 - 150Aromatic carbons of the β-carboline core.
50 - 60Carbons of methoxy groups.

Note: The exact chemical shifts for Picrasidine O will be unique to its specific substitution pattern.

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight and elemental composition of Picrasidine O, confirming its molecular formula of C16H12N2O3.

Biosynthesis of Picrasidine O

The biosynthesis of β-carboline alkaloids in plants is a complex enzymatic process. The core β-carboline structure is derived from the amino acid L-tryptophan and a keto acid or aldehyde.

Proposed Biosynthetic Pathway:

While the specific enzymatic steps leading to Picrasidine O have not been fully elucidated, the general biosynthetic pathway for β-carboline alkaloids is understood to involve a Pictet-Spengler reaction.

  • Decarboxylation of L-tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to form tryptamine.

  • Condensation: Tryptamine then condenses with a specific α-keto acid.

  • Pictet-Spengler Reaction: The resulting Schiff base undergoes an intramolecular cyclization via the Pictet-Spengler reaction to form the tetrahydro-β-carboline ring system.

  • Further Modifications: Subsequent enzymatic modifications, such as oxidation, hydroxylation, and methylation, lead to the diverse range of β-carboline alkaloids, including Picrasidine O.

Diagram of the General Biosynthetic Pathway:

Biosynthesis_Pathway Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Schiff_Base Schiff Base Tryptamine->Schiff_Base Keto_Acid α-Keto Acid Keto_Acid->Schiff_Base Condensation Tetrahydro_Carboline Tetrahydro-β-carboline Schiff_Base->Tetrahydro_Carboline Pictet-Spengler Reaction Beta_Carboline β-Carboline Alkaloids Tetrahydro_Carboline->Beta_Carboline Oxidation & Further Modifications Picrasidine_O Picrasidine O Beta_Carboline->Picrasidine_O

Caption: General biosynthetic pathway of β-carboline alkaloids.

Biological Activities and Potential Applications

Extracts of Picrasma quassioides have a long history of use in traditional medicine for treating various ailments, and modern scientific investigations have begun to validate these uses by exploring the pharmacological activities of its constituent compounds[9]. While research specifically on Picrasidine O is still emerging, the known biological activities of other β-carboline alkaloids and extracts from P. quassioides suggest promising avenues for investigation.

Neuroprotective and Anti-inflammatory Potential:

Several studies have highlighted the neuroprotective and anti-inflammatory properties of compounds isolated from Picrasma quassioides and other β-carboline alkaloids. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[10]. The potential neuroprotective mechanisms of related compounds involve the modulation of various signaling pathways and the protection of neuronal cells from oxidative stress-induced damage[11][12]. Given its structural similarity to other bioactive β-carbolines, Picrasidine O is a strong candidate for further investigation into its neuroprotective and anti-inflammatory effects.

Conclusion and Future Directions

Picrasidine O represents a promising natural product from the Simaroubaceae family, with Picrasma quassioides serving as its primary known source. This technical guide has outlined the current knowledge regarding its natural occurrence, provided a detailed framework for its isolation and purification, and touched upon its likely biosynthetic origins and potential biological activities.

For researchers and drug development professionals, several key areas warrant further investigation:

  • Optimization of Isolation Protocols: Development of a highly specific and efficient protocol for the large-scale isolation of Picrasidine O is essential for facilitating comprehensive biological screening.

  • Complete Spectroscopic Characterization: The acquisition and publication of complete ¹H and ¹³C NMR spectral data for Picrasidine O will be invaluable for its unambiguous identification and for quality control purposes.

  • Elucidation of the Specific Biosynthetic Pathway: A detailed understanding of the enzymes and genes involved in the biosynthesis of Picrasidine O could open avenues for its biotechnological production.

  • In-depth Pharmacological Evaluation: Comprehensive studies are needed to fully characterize the neuroprotective, anti-inflammatory, and other potential therapeutic effects of Picrasidine O and to elucidate its precise mechanisms of action at the molecular level.

The exploration of Picrasidine O is still in its early stages, but the foundation of knowledge presented here provides a solid platform for future research that could unlock its full therapeutic potential.

References

Sources

Foundational

Introduction: The Therapeutic Promise of Picrasma quassioides

An In-depth Technical Guide to Picrasidine O and Related Quassinoids: From Natural Sources to Therapeutic Mechanisms The plant Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family, has been a corners...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Picrasidine O and Related Quassinoids: From Natural Sources to Therapeutic Mechanisms

The plant Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family, has been a cornerstone of traditional Asian medicine for centuries, used to treat ailments ranging from fever and inflammation to gastric distress.[1] Modern phytochemical investigations have revealed that its potent medicinal properties are attributable to a complex and diverse arsenal of secondary metabolites.[2] Among these, two classes stand out for their profound biological activity: the intensely bitter quassinoids and the structurally diverse β-carboline alkaloids .[1][2]

This technical guide serves as a comprehensive review for researchers, scientists, and drug development professionals, delving into the core chemistry, pharmacology, and methodologies associated with these compounds. We will place a particular focus on Picrasidine O, a representative β-carboline alkaloid, and situate it within the broader context of related alkaloids and pharmacologically significant quassinoids derived from P. quassioides. This document will elucidate their mechanisms of action, provide detailed protocols for their isolation and analysis, and explore their potential as scaffolds for next-generation therapeutics.

Section 1: The Chemical Landscape of Picrasma quassioides

The chemical richness of P. quassioides is remarkable, with over 100 compounds identified, primarily classified as alkaloids and terpenoids.[2]

  • Quassinoids: These are highly oxygenated, degraded triterpenoids responsible for the characteristic bitter taste of Simaroubaceae plants.[3] They are derived from a tetracyclic triterpene precursor and are structurally complex. Over 45 distinct quassinoids have been isolated from P. quassioides alone, with parent structures often based on nigakihemiacetal or nigakilactone skeletons.[1][2]

  • β-Carboline Alkaloids: This class represents the most abundant alkaloids in P. quassioides.[2] They feature a tricyclic pyrido[3,4-b]indole core. The plant produces both simple monomers and more complex dimeric structures, such as the picrasidines.[1][4]

Below are the structures of Picrasidine O and several related compounds that are central to the pharmacological profile of P. quassioides.

Key Chemical Structures:

  • Picrasidine O: A bis-β-carboline alkaloid. While its specific biological activities are still under extensive investigation, it belongs to a class of compounds known to possess significant anti-inflammatory properties.[1]

  • Picrasidine I: A dimeric alkaloid recognized for its anti-inflammatory and potent anticancer effects, where it induces apoptosis and cell cycle arrest.[5]

  • Picrasidine J: A dimeric β-carboline that has demonstrated significant anti-metastatic activity in head and neck squamous cell carcinoma by targeting key signaling pathways.[4]

  • Picrasin B: A representative quassinoid known for its anti-inflammatory, anticancer, and neuroprotective effects.[6]

Section 2: Pharmacological Activities and Mechanisms of Action

The compounds isolated from P. quassioides exhibit a wide spectrum of pharmacological effects, with anti-inflammatory and anticancer activities being the most extensively studied.

Anti-Inflammatory Effects: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a key driver of numerous diseases. A central regulator of the inflammatory response is the Nuclear Factor-kappa B (NF-κB) transcription factor.[7] Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. When a cell is stimulated by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation.[8] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).[8][9]

β-carboline alkaloids from P. quassioides have been shown to be potent inhibitors of this pathway.[9][10] Studies on RAW 264.7 macrophages demonstrate that these alkaloids can significantly suppress the production of nitric oxide (NO), TNF-α, and IL-6 in a dose-dependent manner by inhibiting the iNOS signaling pathway.[9] This mechanism provides a solid rationale for the traditional use of P. quassioides in treating inflammatory conditions. A network pharmacology study predicted that Picrasidine Y, a related alkaloid, has a high binding affinity for VEGFA, a key factor in inflammation, further implicating this compound class in modulating inflammatory cascades.[11][12]

Caption: Inhibition of the canonical NF-κB signaling pathway by Picrasidine O and related alkaloids.

Table 1: Anti-Inflammatory Activity of Selected Compounds from Picrasma quassioides

Compound Assay System Target IC₅₀ Value Reference
Nigakilactones LPS-induced Macrophages NO Production > 30 µM [13]
β-Carboline Alkaloids LPS-induced Macrophages NO Production Varies (Potent) [9]

| Canthinone Alkaloids | LPS-induced Macrophages | NO Production | Varies (Potent) |[10] |

Anticancer Properties: A Multi-pronged Attack on Malignancy

Quassinoids and β-carboline alkaloids from P. quassioides exhibit potent cytotoxic and anti-proliferative effects against a wide range of cancer cell lines.[14][15] Their mechanisms are multifaceted and include inducing programmed cell death (apoptosis), halting the cell cycle, and preventing cancer spread (metastasis).

  • Induction of Apoptosis: Picrasidine I has been shown to induce apoptosis in oral cancer and melanoma cells.[5][16] This is achieved by disrupting the mitochondrial membrane potential and modulating the expression of pro-apoptotic (e.g., Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[16]

  • Cell Cycle Arrest: Picrasidine I can arrest the cell cycle at the G2/M phase in oral cancer cells by downregulating key proteins like cyclin A and cyclin B.[16]

  • Inhibition of Metastasis: Metastasis is the primary cause of cancer mortality. Picrasidine J has shown remarkable efficacy in inhibiting the motility, migration, and invasion of head and neck cancer cells.[4] This is accomplished by reversing the epithelial-mesenchymal transition (EMT) — a process where cancer cells gain migratory capabilities. Picrasidine J upregulates epithelial markers (E-cadherin) and downregulates mesenchymal markers (Snail, β-catenin).[4] This effect is mediated, at least in part, through the inhibition of the ERK signaling pathway.[4]

ERK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_P p-ERK (Active) ERK->ERK_P Transcription_Factors Transcription Factors (e.g., Snail, β-catenin) ERK_P->Transcription_Factors Activates Picrasidine_J Picrasidine J Picrasidine_J->ERK_P INHIBITS Phosphorylation EMT_Genes EMT Gene Expression Transcription_Factors->EMT_Genes Promotes Metastasis Cell Migration, Invasion, Metastasis EMT_Genes->Metastasis

Caption: Picrasidine J inhibits cancer cell metastasis by suppressing the phosphorylation of ERK.

Table 2: Cytotoxic Activity (IC₅₀, µM) of Selected Quassinoids Against Various Cancer Cell Lines

Compound Colon 26-L5 (Colon) B16-BL6 (Melanoma) LLC (Lung) A549 (Lung) Reference
Eurycomalactone 0.70 0.59 0.78 0.73 [14]
Doxorubicin (Control) 0.76 0.86 0.80 0.66 [14]
Nigakilactone P > 50 - - - [13]
Picraqualide F > 50 - - - [13]

| Nigakilactone Q | > 50 | - | - | - |[13] |

Neuroprotective Activities

Beyond their anti-inflammatory and anticancer roles, quassinoids from P. quassioides have demonstrated neuroprotective capabilities. In studies using SH-SY5Y neuronal cells, these compounds were shown to protect against H₂O₂-induced oxidative damage.[3] The underlying mechanism involves the suppression of cell apoptosis and the downregulation of caspase-3 activation, a key executioner enzyme in the apoptotic cascade.[3]

Section 3: Methodologies for Isolation and Analysis

The successful study of Picrasidine O and related quassinoids hinges on robust methods for their extraction, isolation, and structural characterization. The choice of methodology is critical for obtaining high-purity compounds suitable for pharmacological testing.

Isolation_Workflow A 1. Plant Material (P. quassioides stems/bark) Drying & Grinding B 2. Solvent Extraction (80% Ethanol, reflux) A->B C 3. Concentration (Yields crude extract) B->C D 4. Acid-Base Partitioning (Enrichment of alkaloids) C->D E 5. Chromatographic Separation (e.g., HSCCC) D->E F 6. Fraction Collection E->F G 7. Purity Analysis (HPLC, TLC) F->G H 8. Structural Elucidation (NMR, MS) G->H I Pure Compound (e.g., Picrasidine O) H->I

Caption: General experimental workflow for the isolation of alkaloids from P. quassioides.
Protocol 1: Preparative Isolation of Alkaloids via High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from established methods for isolating alkaloids from P. quassioides and is highly effective for obtaining pure compounds in significant quantities.[17][18]

1. Preparation of Plant Material:

  • Air-dry the stems of Picrasma quassioides.

  • Grind the dried material into a coarse powder to maximize the surface area for extraction.

2. Extraction:

  • Rationale: To efficiently extract a broad range of phytochemicals, including alkaloids and quassinoids.

  • Reflux 2.0 kg of the powdered plant material with 16 L of 80% ethanol. Repeat this process three times to ensure exhaustive extraction.

  • Pool the ethanol extracts and concentrate them under reduced pressure at 70°C to yield a dense residue (crude extract).

3. Acid-Base Liquid-Liquid Partitioning:

  • Rationale: This is a critical step to selectively separate basic alkaloids from neutral and acidic compounds like quassinoids.

  • Redissolve the crude extract (approx. 97.5 g) in 500 mL of water and acidify to pH 2 with an appropriate acid (e.g., HCl).

  • Extract this acidic solution eight times with 1200 mL of ethyl acetate. The ethyl acetate phase will contain quassinoids and other non-alkaloidal compounds. Set this phase aside if quassinoid isolation is also desired.

  • Take the remaining aqueous phase and adjust the pH to 10 with sodium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extract the alkaline solution ten times with dichloromethane.

  • Combine the dichloromethane phases and evaporate under reduced pressure to yield the crude alkaloid extract (approx. 30.1 g).

4. HSCCC Separation:

  • Rationale: HSCCC is a liquid-liquid chromatography technique that avoids solid supports, leading to excellent sample recovery and high resolution. The choice of solvent system is paramount.

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v). Equilibrate the mixture in a separatory funnel overnight and separate the upper and lower phases. Degas both phases by sonication.

  • Sample Preparation: Dissolve 100 mg of the crude alkaloid extract in a mixture of 5 mL of the upper phase and 5 mL of the lower phase.

  • HSCCC Operation: Perform the separation according to the instrument's operating manual, using one phase as the stationary phase and the other as the mobile phase to elute the compounds. Collect fractions based on the detector's response (e.g., UV absorbance).

5. Analysis and Identification:

  • Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure compounds.

  • Combine the pure fractions and evaporate the solvent to yield the isolated alkaloids. Purities of over 98% can be achieved with this method.[17]

Protocol 2: Structural Elucidation

Once a compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the compound's molecular weight and provides clues about its elemental formula.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H-NMR: Provides information about the number and types of protons and their neighboring environments.

    • ¹³C-NMR: Determines the number and types of carbon atoms in the molecule.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.[18]

Section 4: Biosynthesis and Future Outlook

The structural complexity of Picrasidine O and related alkaloids begins with a fundamental building block: the amino acid L-tryptophan. The biosynthesis of the characteristic β-carboline core is believed to proceed through a Pictet-Spengler reaction, a classic method in synthetic chemistry that also occurs enzymatically in nature.[19][20] In this reaction, a tryptamine derivative condenses with an aldehyde or ketone, followed by cyclization to form the tricyclic system.[21] Further enzymatic modifications, such as oxidation, methylation, and dimerization, lead to the vast array of β-carboline alkaloids found in P. quassioides.

Biosynthesis Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Intermediate Tetrahydro-β-carboline Intermediate Tryptamine->Intermediate Pictet-Spengler Reaction Aldehyde Aldehyde/Ketone (e.g., Pyruvic Acid) Aldehyde->Intermediate BetaCarboline β-Carboline Core Intermediate->BetaCarboline Oxidation Picrasidines Picrasidine O & Other Dimeric Alkaloids BetaCarboline->Picrasidines Further Enzymatic Steps (Dimerization, etc.)

Caption: Simplified biosynthetic pathway to the β-carboline core structure.

The potent and diverse biological activities of Picrasidine O and its related quassinoids position them as highly promising candidates for drug development. Their ability to modulate key signaling pathways like NF-κB and ERK with high efficacy makes them attractive scaffolds for novel anti-inflammatory and anticancer agents. However, challenges remain. The toxicity of some quassinoids can be a concern, necessitating careful structure-activity relationship (SAR) studies to design derivatives with improved therapeutic indices. Furthermore, the total synthesis of these complex natural products is often challenging, making efficient isolation from natural sources or semi-synthetic approaches critical for further development.

Future research should focus on the precise molecular targets of Picrasidine O, a comprehensive evaluation of its in vivo efficacy and safety profile, and the exploration of synergistic effects when combined with existing therapeutic agents.

Conclusion

Picrasidine O and the associated quassinoids from Picrasma quassioides represent a treasure trove of complex chemical structures with profound pharmacological potential. Their demonstrated ability to potently modulate critical cellular pathways involved in inflammation and cancer provides a strong scientific basis for their historical use and a clear path forward for modern drug discovery. The methodologies outlined in this guide for their isolation and characterization provide a framework for researchers to unlock the full therapeutic potential of these remarkable natural products. Continued investigation into this chemical family holds the promise of delivering novel and effective treatments for some of the most challenging human diseases.

References

  • Lee, J., Gong, YX., Jeong, H., Seo, H., Lee, S., Kim, KY., & Kang, SS. (2021). Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review). Experimental and Therapeutic Medicine, 22, 1357. [Link]

  • Tittel, G., & Wagner, H. (1980). Quantitative estimation of bitter-quassinoides of Quassia amara and Picrasma excelsa. Planta Medica, 38(3), 204-213. [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved February 12, 2026, from [Link]

  • PubChemLite. (n.d.). Picrasidine i (C14H12N2O2). Retrieved February 12, 2026, from [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved February 12, 2026, from [Link]

  • Gao, Y., et al. (2022). Research on Anti-inflammatory Targets and Mechanisms of alkaloids in Picrasma quassioides Benn Through Network Pharmacology. Brazilian Journal of Biology, 84, e259451. [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved February 12, 2026, from [Link]

  • Lagunin, A. A., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 24(24), 17493. [Link]

  • Lee, J., Gong, YX., Jeong, H., Seo, H., Lee, S., Kim, KY., & Kang, SS. (2021). Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review). Experimental and Therapeutic Medicine, 22(5), 1-15. [Link]

  • Guo, J., et al. (2016). Quassinoids from the stems of Picrasma quassioides and their cytotoxic and NO production-inhibitory activities. Fitoterapia, 110, 129-135. [Link]

  • Gao, Y., et al. (2022). Research on Anti-inflammatory Targets and Mechanisms of alkaloids in Picrasma quassioides Benn Through Network Pharmacology. Brazilian Journal of Biology, 84. [Link]

  • He, C., et al. (2019). Quassinoids from Picrasma quassioides and Their Neuroprotective Effects. Journal of Natural Products, 82(5), 1098-1107. [Link]

  • The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines... Retrieved February 12, 2026, from [Link]

  • Al-Malky, H. S., et al. (2023). Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma. International Journal of Molecular Sciences, 24(17), 13230. [Link]

  • PhytoBank. (2015). Showing picrasidine K (PHY0110893). Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Picrasidine I. PubChem Compound Database. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Picrasidine C. PubChem Compound Database. Retrieved February 12, 2026, from [Link]

  • Guo, S., et al. (2013). Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography. Journal of Liquid Chromatography & Related Technologies, 36(15), 2146-2156. [Link]

  • ResearchGate. (2015). In vitro Anti-Inflammatory Effects of Beta-Carboline Alkaloids, Isolated from Picrasma quassioides, through Inhibition of the iNOS Pathway. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure formula of Picrasidine. Retrieved February 12, 2026, from [Link]

  • Guo, S., et al. (2013). Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography. Journal of Liquid Chromatography & Related Technologies, 36(15). [Link]

  • Gao, H., et al. (2019). Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages. Journal of Ethnopharmacology, 231, 679-687. [Link]

  • Igarashi, Y., et al. (2019). Identification of biosynthetic genes for the β-carboline alkaloid kitasetaline and production of the fluorinated derivatives by heterologous expression. Applied and Environmental Microbiology, 85(8), e02888-18. [Link]

  • Szeliga, J., & Dąbrowska, A. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(15), 12015. [Link]

  • Li, Y., et al. (2018). Preparation and purification of canthinone and β-carboline alkaloids from Picrasma quassioides based on bioautography and mass-spectrometry-directed autopurification system. Journal of Separation Science, 41(16), 3259-3267. [Link]

  • Stolle, K., & Gröger, D. (1968). The biosynthesis of the β-carboline alkaloids, harman and eleagnine. Journal of the Chemical Society, Perkin Transactions 1, 158-160. [Link]

  • Bencze, D., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 697. [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved February 12, 2026, from [Link]

  • da Silva, R. A., & da Silva, V. C. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Systematic Workflow for the Structural Elucidation of β-Carboline Alkaloids Using NMR Spectroscopy

Abstract This application note provides a comprehensive guide for the structural elucidation of complex β-carboline alkaloids, a class of natural products prevalent in plants like Picrasma quassioides. While referencing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of complex β-carboline alkaloids, a class of natural products prevalent in plants like Picrasma quassioides. While referencing the Picrasidine family, this guide uses the well-characterized alkaloid, 1-acetyl-β-carboline , as a practical case study to demonstrate a robust and systematic workflow. We detail the underlying principles of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, present optimized experimental protocols, and offer a step-by-step data interpretation strategy. This document is intended for researchers, chemists, and drug development professionals engaged in natural product chemistry who require a field-proven methodology for unambiguous structure determination.

Introduction: The Challenge of β-Carboline Alkaloids

The β-carboline alkaloids are a diverse family of tricyclic indole derivatives known for a wide spectrum of biological activities, including potential anticancer and anti-inflammatory properties.[1][2] Compounds isolated from the genus Picrasma, such as the Picrasidine series (e.g., Picrasidine I, J, C), exemplify this structural class.[3][4][5] Accurate and unambiguous structural determination is the critical first step in understanding their structure-activity relationships and advancing them through the drug discovery pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unparalleled insight into the molecular framework.[6] This guide outlines a logical, multi-experimental NMR approach that systematically pieces together the molecular puzzle, from identifying individual spin systems to assembling the complete architecture. To illustrate this workflow with verifiable data, we will use 1-acetyl-β-carboline, a compound that shares the core scaffold of the Picrasidine family and has well-documented NMR data.[1]

The Model Compound: 1-acetyl-β-carboline

The structure of our model compound, 1-acetyl-β-carboline, is shown below. Its rigid, aromatic core and simple substituent make it an ideal subject for demonstrating the power of 2D NMR correlation experiments.

Chemical Structure: 1-acetyl-β-carboline (C₁₃H₁₀N₂O)

Core NMR Principles for Structure Elucidation

A suite of NMR experiments is required to build a molecule's structure from the ground up. Each experiment provides a unique piece of information, and their combined interpretation forms a self-validating structural proof.

  • ¹H NMR (Proton NMR): Identifies the number of distinct proton environments, their chemical shifts (electronic environment), signal integrations (relative number of protons), and coupling patterns (J-coupling), which reveal adjacent protons.

  • ¹³C NMR & DEPT (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to determine the multiplicity of each carbon atom (CH, CH₂, CH₃, or quaternary C).

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is the primary tool for establishing proton-proton connectivity and building molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for final structure assembly. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These long-range correlations are used to connect the molecular fragments established by COSY.

Experimental Protocols

This section provides a standardized protocol for acquiring high-quality NMR data suitable for structure elucidation.

Protocol 1: Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the purified alkaloid sample.

  • Solvent Selection: Choose a suitable deuterated solvent. For β-carbolines, DMSO-d₆ or CDCl₃ are common choices. DMSO-d₆ is particularly useful as it allows for the observation of exchangeable protons (e.g., N-H).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard: The residual solvent peak will be used for spectral referencing (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.

Experiment Key Parameters Purpose & Causality
¹H NMR Spectral Width: 12-16 ppmAcquisition Time: 3-4 sRelaxation Delay (d1): 2 sNumber of Scans: 8-16To obtain a high-resolution spectrum with good signal-to-noise. A longer acquisition time ensures sharp signals, and a sufficient relaxation delay allows for accurate integration.
¹³C{¹H} NMR Spectral Width: 220-240 ppmAcquisition Time: 1-2 sRelaxation Delay (d1): 2 sNumber of Scans: 1024+A wide spectral width is needed to capture all carbon signals. A higher number of scans is required due to the low natural abundance of ¹³C.
DEPT-135 Standard pulse program parameters.Differentiates CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent. This is essential for assigning carbon types.
gCOSY Spectral width (F1 & F2): Same as ¹HData Points: 2K in F2, 256-512 in F1Number of Scans: 2-4 per incrementGradient-selected (gCOSY) provides cleaner spectra. This experiment maps all ³JHH (and some ²JHH) couplings, revealing proton spin systems.
gHSQC F2 (¹H): Same as ¹HF1 (¹³C): 160-180 ppmNumber of Scans: 2-8 per incrementCorrelates protons to their directly attached carbons. The spectral width in the carbon dimension (F1) is focused on the protonated carbon region for better resolution.
gHMBC F2 (¹H): Same as ¹HF1 (¹³C): 220-240 ppmNumber of Scans: 8-16 per incrementLong-range coupling delay (d6): Optimized for 8 HzThe wide carbon spectral width is crucial to observe correlations to quaternary carbons. The 8 Hz optimization allows for the detection of typical ²JCH and ³JCH couplings, which are essential for connecting molecular fragments.

Data Analysis & Structure Elucidation Workflow

The process of structure elucidation is a logical progression, using each piece of spectral data to build upon the last.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation & Assembly cluster_2 Final Structure a ¹H NMR: Identify proton signals, multiplicities, and integrals c COSY: Establish H-H spin systems (e.g., aromatic rings) a->c b ¹³C & DEPT NMR: Identify carbon signals (CH₃, CH₂, CH, Cq) d HSQC: Assign carbons directly bonded to protons b->d e HMBC: Connect fragments via long-range H-C correlations c->e Fragments d->e C-H Pairs f Assemble Fragments and Propose Structure e->f Connectivity g Verify with all data (MS, ¹³C shifts, etc.) f->g

Diagram 1: A systematic workflow for NMR-based structure elucidation.

Case Study: Elucidating 1-acetyl-β-carboline

Below is the published NMR data for 1-acetyl-β-carboline, which we will use to walk through the workflow.[1]

PositionδC (ppm)δH (ppm), Multiplicity, J (Hz)Key HMBC Correlations (from H to C)
1142.8--
3137.98.45, d, 4.91, 4, 4a
4115.58.29, d, 4.94a, 4b, 8b
4a128.9--
4b121.8--
5121.78.20, d, 7.94a, 4b, 7
6120.37.29, dd, 7.9, 7.64b, 8
7129.27.59, dd, 8.3, 7.65, 8b
8112.57.69, d, 8.34b, 6, 8b
8a140.1--
8b134.5--
9 (NH)-Not reported-
1' (C=O)197.8--
2' (CH₃)25.92.82, s1, 1' (C=O)

Step 1: Analyze 1D Spectra (¹H, ¹³C, DEPT)

  • ¹H NMR: We see six aromatic proton signals and one methyl singlet (δH 2.82). The signals between 7.29 and 8.45 ppm suggest a complex aromatic system. The downfield singlet at 2.82 ppm is characteristic of a methyl group next to a carbonyl.[1]

  • ¹³C NMR: The spectrum shows 13 distinct carbon signals. DEPT analysis would confirm one CH₃ (25.9 ppm), six CH (aromatic), and six quaternary carbons (including one C=O at 197.8 ppm).

Step 2: Establish Spin Systems with COSY

  • A COSY spectrum would show a clear correlation between H-3 (8.45 ppm) and H-4 (8.29 ppm), establishing the pyridine ring fragment.

  • A separate, four-proton spin system would be observed for the indole ring: H-5 correlates to H-6, H-6 to H-7, and H-7 to H-8. This confirms the 1,2-disubstituted benzene ring structure.[1]

Step 3: Link Protons to Carbons with HSQC

  • An HSQC experiment would unambiguously link each proton signal to its corresponding carbon signal as listed in the table (e.g., δH 8.45 correlates to δC 137.9).

Step 4: Connect Fragments with HMBC This is the final and most crucial step. The long-range correlations tie the isolated fragments together.

  • Connecting the Acetyl Group: The most important correlation is from the methyl protons (H-2', δH 2.82) to the carbonyl carbon (C-1', δC 197.8) and, critically, to a quaternary carbon in the ring system (C-1, δC 142.8). This definitively places the acetyl group at the C-1 position.[1]

  • Bridging the Rings: Correlations from the pyridine and indole protons to the shared quaternary carbons (the "bridgehead" carbons) confirm the tricyclic structure. For instance, H-4 (δH 8.29) shows correlations to C-4a and C-8b, while H-5 (δH 8.20) also correlates to C-4a. These cross-ring correlations are undeniable proof of the β-carboline framework.[1]

G cluster_0 Fragments from COSY cluster_1 HMBC Connections frag1 Fragment 1: Pyridine Ring (H3-H4) connect2 H-4 -> C-4a, C-8b H-5 -> C-4a, C-4b frag1->connect2 frag2 Fragment 2: Benzene Ring (H5-H6-H7-H8) frag2->connect2 frag3 Fragment 3: Acetyl Group (H-2') connect1 H-2' -> C-1 H-2' -> C=O frag3->connect1 final Complete Structure: 1-acetyl-β-carboline connect1->final connect2->final

Diagram 2: Integration of 2D NMR data to assemble the final structure.

Conclusion

The structural elucidation of natural products like Picrasidine O and other β-carboline alkaloids is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. By following a logical workflow—from 1D spectral analysis to the assembly of fragments using 2D COSY, HSQC, and HMBC data—researchers can achieve unambiguous and verifiable structural assignments. The case study of 1-acetyl-β-carboline demonstrates how this powerful suite of experiments provides complementary and overlapping information, ensuring a high degree of confidence in the final proposed structure. This methodology is fundamental to advancing the fields of natural product chemistry and drug discovery.

References

  • PhytoBank. (2015). Showing picrasidine K (PHY0110893). PhytoBank. [Link]

  • SpectraBase. (n.d.). methyl 1-phenyl-9H-beta-carboline-3-carboxylate. Wiley. [Link]

  • Yoo, J. H., et al. (2018). 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Picrasidine I. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Picrasidine T. PubChem. [Link]

  • Sipos, A., et al. (2024). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Beilstein Journal of Organic Chemistry. [Link]

  • Lee, J. W., et al. (2023). Pharmacological evaluation of 1-acetyl-β-carboline, a naturally occurring compound with anti-skin cancer potential. Scientific Reports. [Link]

  • National Center for Biotechnology Information. (n.d.). Picrasidine C. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Picrasidine J. PubChem. [Link]

  • Zhang, M., et al. (2021). New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling. RSC Advances. [Link]

  • ResearchGate. (n.d.). Structure of 1-acetyl-beta-carboline. [Link]

  • Maurya, R. A., et al. (n.d.). Supporting information for “Visible Light-Driven Photocascade Catalysis...". Organic Letters. [Link]

  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydro-beta-carboline. Wiley. [Link]

  • Claramunt, R. M., et al. (2000). Experimental and calculated 13C chemical shifts for α-, β-, γ- and δ-carbolines. Magnetic Resonance in Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Picrasin D. PubChem. [Link]

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Technical Notes & Optimization

Troubleshooting

Removing chlorophyll and impurities from Picrasidine O fractions

Topic: Removing Chlorophyll and Impurities from Picrasma quassioides Fractions Doc ID: ISO-PQ-004 | Status: Active | Level: Senior Scientist Executive Summary: The "Green Goo" Challenge The Problem: Isolating Picrasidine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Chlorophyll and Impurities from Picrasma quassioides Fractions

Doc ID: ISO-PQ-004 | Status: Active | Level: Senior Scientist

Executive Summary: The "Green Goo" Challenge

The Problem: Isolating Picrasidine O (a dimeric


-carboline alkaloid) from Picrasma quassioides is frequently bottlenecked by the co-extraction of chlorophylls, waxes, and lipids. Chlorophyll is not merely a cosmetic impurity; it is a lipophilic contaminant that:
  • Irreversibly fouls expensive HPLC columns (C18).

  • Quenches fluorescence in bioassays (critical since

    
    -carbolines are often detected via fluorescence).
    
  • Co-elutes with alkaloids in standard normal-phase chromatography due to overlapping polarity in mid-range solvents.

The Solution: This guide outlines a Two-Stage Degreening Protocol specifically designed for dimeric alkaloids like Picrasidine O. We utilize solubility differentials (Acid-Base Partitioning) followed by molecular size discrimination (Sephadex LH-20).

Module A: The Chemical Firewall (Acid-Base Partitioning)

Principle: Picrasidine O possesses basic nitrogen atoms (pyridinic N in the


-carboline skeleton). By lowering the pH, we protonate these nitrogens, rendering the alkaloid water-soluble (

). Chlorophyll, lacking basic centers, remains lipophilic.
Protocol 1: Bulk Chlorophyll Removal

Reagents:

  • Extraction Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Acid: 2% Tartaric Acid (preferred over HCl to prevent artifact formation in dimeric alkaloids).

  • Wash Solvent:

    
    -Hexane or Petroleum Ether.
    
  • Base: 25% Ammonium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ).

Step-by-Step Workflow:

  • Crude Extraction: Extract dried Picrasma stems/bark with MeOH. Evaporate to dryness.

  • Acidification: Resuspend the crude residue in 2% Tartaric Acid (aq). Sonicate to ensure full contact.

    • Critical Check: pH must be < 3.0.

  • The "Green" Wash: Transfer the acidic aqueous solution to a separatory funnel. Add an equal volume of

    
    -Hexane .
    
  • Partition: Shake vigorously and let settle.

    • Top Layer (Organic): Contains Chlorophyll, lipids, waxes.

      
      DISCARD .
      
    • Bottom Layer (Aqueous): Contains Picrasidine O (salt form), tannins, sugars.

      
      KEEP .
      
  • Repeat: Repeat the hexane wash 3x until the organic layer is colorless.

  • Basification & Recovery: Adjust the aqueous phase to pH 9-10 using

    
    .
    
  • Final Extraction: Extract the basic aqueous phase with Chloroform (

    
    )  or Dichloromethane (DCM) 3x.
    
  • Result: The

    
     layer contains the alkaloid fraction, significantly depleted of chlorophyll.
    
Visualization: Acid-Base Logic Flow

AcidBasePartition Start Crude MeOH Extract Acidify Suspend in 2% Tartaric Acid (pH < 3) Start->Acidify HexaneWash Add n-Hexane & Shake Acidify->HexaneWash SepFunnel Separatory Funnel HexaneWash->SepFunnel OrgLayer Organic Layer (Top) Chlorophyll, Waxes, Lipids SepFunnel->OrgLayer Hydrophobic AqLayer Aqueous Layer (Bottom) Picrasidine O (Salt form) SepFunnel->AqLayer Hydrophilic (Protonated) Discard Discard OrgLayer->Discard Basify Basify to pH 9-10 (NH4OH) AqLayer->Basify ExtractDCM Extract with CHCl3/DCM Basify->ExtractDCM Final Final Alkaloid Fraction (Chlorophyll Free) ExtractDCM->Final

Figure 1: Logic flow for separating lipophilic chlorophyll from basic alkaloids using pH manipulation.

Module B: The Polishing Step (Sephadex LH-20)

Why this is necessary: Acid-base extraction is 90% effective. However, trace chlorophyll derivatives (pheophytins) and tannins may persist. Sephadex LH-20 is the gold standard for this cleanup because it separates based on molecular size and adsorption .

  • Picrasidine O (Dimer): MW ~400–500 Da.

  • Chlorophylls: MW ~900 Da (elutes differently or adsorbs).

  • Tannins: Adsorb strongly to the matrix.

Protocol 2: LH-20 Chromatographic Cleanup
  • Column Prep: Swell Sephadex LH-20 in Methanol (MeOH) for 4 hours. Pack a glass column.

  • Loading: Dissolve the fraction from Module A in a minimum volume of MeOH. Load carefully onto the resin bed.

  • Elution: Isocratic elution with 100% MeOH .

  • Fractionation:

    • Early Fractions: Often contain larger pigments/chlorophylls (if they don't adsorb).

    • Middle Fractions: Picrasidine O and other

      
      -carbolines.
      
    • Late/Stuck Fractions: Tannins (require Acetone/Water to strip).

  • Monitoring: Spot fractions on TLC. Chlorophylls appear as green/grey spots; Picrasidine O fluoresces bright blue/purple under UV 366nm.

Troubleshooting Dashboard (FAQ)

Q1: I formed a terrible emulsion during the Hexane/Acid wash. How do I break it?

  • Cause: Presence of saponins or fine particulates in the crude extract.

  • Fix:

    • Filtration: Filter the acidic suspension through Celite before adding hexane.

    • Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the density difference and drives organics out.

    • Centrifugation: Spin at 3000 rpm for 10 mins.

Q2: My Picrasidine O recovery is low after acid-base extraction.

  • Cause A (Incomplete Extraction): The pH wasn't high enough during the recovery step. Ensure pH is > 9.0.

  • Cause B (Precipitation): Dimeric alkaloids are large. At high pH, they may precipitate out of the water before the DCM extraction.

  • Fix: If you see a precipitate at pH 10, do not filter it out . Add your DCM immediately and shake; the precipitate should dissolve into the organic layer.

Q3: Chlorophyll is still showing up in my NMR/HPLC.

  • Cause: Pheophytins (Mg-free chlorophyll) are less lipophilic than chlorophyll and might drag into the acid phase if the acid is too strong.

  • Fix: Switch to Diaion HP-20 resin. Load the extract in 10% MeOH/Water. Wash with 40% MeOH (removes sugars/polar impurities). Elute alkaloids with 80% MeOH. Chlorophyll usually requires 100% Acetone to elute from HP-20.

Comparative Data: Purification Efficiency

MethodChlorophyll RemovalAlkaloid RecoveryCostTimeBest For
Acid-Base (LLE) High (85-90%)Good (70-80%)LowFast (<2 hrs)Bulk crude extracts
Sephadex LH-20 Very High (95%+)Excellent (>90%)HighSlow (4-6 hrs)Final polishing
C18 SPE ModerateModerateMediumFastSmall analytical samples
Activated Charcoal HighPoor (Irreversible binding)Very LowFastNOT RECOMMENDED

References

  • Picrasidine Isolation & Structure

    • Ohmoto, T., & Koike, K. (1982). Studies on the Constituents of Picrasma quassioides Bennett. I. The Alkaloids.[1][2][3][4][5] Chemical and Pharmaceutical Bulletin.

  • Chlorophyll Removal Methodologies

    • Media Bros. (2021). Removing Chlorophyll From Alcohol Extracts.[6]

    • Sarker, S. D., Latif, Z., & Gray, A. I. (2006). Natural Products Isolation. Humana Press. (Standard text for Sephadex LH-20 protocols).
  • Advanced Separation (HSCCC)

    • Zhao, W., et al. (2013). Preparative isolation and purification of alkaloids from Picrasma quassioides by high-speed countercurrent chromatography. Journal of Separation Science.

  • Picrasidine Pharmacology & Stability

    • Kim, M., et al. (2012). In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides.[7][8]

For further assistance, contact the Natural Products Application Team at

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Establishing Reference Standards for Picrasidine O Purity Analysis

For Researchers, Scientists, and Drug Development Professionals Picrasidine O belongs to the β-carboline class of alkaloids, known for their diverse biological activities.[1] Accurate determination of its purity is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Picrasidine O belongs to the β-carboline class of alkaloids, known for their diverse biological activities.[1] Accurate determination of its purity is a critical prerequisite for any pharmacological, toxicological, or clinical investigation, ensuring that observed effects are attributable to the compound of interest and not to impurities.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for purity determination is a critical decision driven by the availability of reference materials, the required accuracy, and the specific information sought (e.g., relative purity versus absolute purity). Here, we compare the principal methodologies for the purity analysis of Picrasidine O.

Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Standard Approach

Quantitative NMR (qNMR) stands as a primary analytical method capable of determining the absolute purity of a substance without the need for an identical reference standard.[2][3] This technique relies on the direct relationship between the NMR signal intensity and the number of nuclei responsible for that signal.[3] Purity is calculated by comparing the integral of a specific, well-resolved proton signal of Picrasidine O to the integral of a certified internal standard of known purity and concentration.[2]

Key Advantages of qNMR:

  • Absolute Quantification: Provides a direct measure of mass/mass purity without a Picrasidine O reference standard.[4]

  • Structural Confirmation: Simultaneously confirms the identity of the main component and can help identify impurities.[4]

  • Non-destructive: The sample can be recovered after analysis.[4]

Considerations for qNMR:

  • Sensitivity: Lower sensitivity compared to chromatographic methods.[5]

  • Sample Requirement: Requires a larger sample amount (in the milligram range).[4]

  • Expertise: Requires a skilled operator and access to a high-field NMR spectrometer.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Relative Purity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for purity analysis in pharmaceutical development due to its high sensitivity, resolving power, and robustness.[2] When a reference standard for Picrasidine O is unavailable, HPLC provides a relative purity assessment based on the area percentage of the main peak relative to the total area of all detected peaks.[3]

Key Advantages of HPLC:

  • High Sensitivity: Capable of detecting trace-level impurities.[3]

  • High Throughput: Relatively short analysis times allow for the screening of multiple samples.[5]

  • Established Methodology: A well-understood and widely used technique.[6][7]

Considerations for HPLC without a Specific Reference Standard:

  • Relative Purity: The area percent method assumes that all compounds have a similar response factor at the detection wavelength, which may not be accurate.

  • Co-elution: Impurities may co-elute with the main peak, leading to an overestimation of purity. Peak purity analysis using a Diode Array Detector (DAD) is essential.

  • Non-UV Active Impurities: Impurities that do not possess a chromophore will not be detected by a UV detector.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): For In-depth Impurity Profiling

UPLC-MS combines the high separation efficiency of UPLC with the sensitive and selective detection of mass spectrometry. This powerful hyphenated technique is invaluable for identifying and characterizing impurities, especially when reference standards for these impurities are not available.[8][9]

Key Advantages of UPLC-MS:

  • High Resolution and Sensitivity: Superior separation and detection capabilities compared to standard HPLC.[1][10]

  • Structural Information: Provides molecular weight information for unknown impurities, aiding in their identification.

  • Specificity: Can distinguish between compounds with similar chromatographic behavior but different masses.

Considerations for UPLC-MS:

  • Quantification: While excellent for identification, accurate quantification without reference standards can be challenging due to variations in ionization efficiency.

  • Complexity: Requires more complex instrumentation and expertise.

Comparative Summary of Analytical Techniques

FeatureQuantitative NMR (qNMR)HPLC-UVUPLC-MS
Reference Standard Not required for analyteRequired for absolute purityRequired for absolute purity
Purity Measurement Absolute (mass/mass)Relative (area %) without standardSemi-quantitative without standard
Sensitivity LowerHighVery High
Sample Consumption Higher (mg)Lower (µg)Lower (µg-ng)
Throughput LowerHigherModerate
Structural Information High (confirms structure)Low (retention time)High (molecular weight)
Destructive NoYesYes

Workflow for Establishing Picrasidine O Purity

The following diagram illustrates a logical workflow for determining the purity of Picrasidine O, particularly when a certified reference standard is not available.

G cluster_0 Purity Assessment Strategy for Picrasidine O start Isolated Picrasidine O qnmr Quantitative NMR (qNMR) - Absolute Purity Determination - Structural Confirmation start->qnmr Primary Method hplc_dev HPLC Method Development - Relative Purity Assessment start->hplc_dev Orthogonal Method characterization Characterization of In-house Primary Standard qnmr->characterization uplc_ms UPLC-MS Impurity Profiling - Impurity Identification hplc_dev->uplc_ms Investigate Impurities uplc_ms->characterization routine_qc Routine QC using Characterized Standard characterization->routine_qc

Workflow for Picrasidine O purity analysis.

Experimental Protocols

Protocol 1: Purity Determination by Quantitative ¹H-NMR

This protocol describes the determination of the absolute purity of Picrasidine O using qNMR with an internal standard.

Objective: To determine the absolute purity of Picrasidine O.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • Analytical Balance (5 decimal places)

Materials:

  • Picrasidine O sample

  • Certified Internal Standard (e.g., Maleic Acid, Dimethyl Sulfone) with known purity (≥99.5%)

  • Deuterated Solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Picrasidine O sample into a clean vial.

    • Accurately weigh an appropriate amount of the certified internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate integration.

  • Data Processing and Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved, characteristic signal of Picrasidine O and a signal from the internal standard.

    • Calculate the purity of Picrasidine O using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Protocol 2: Relative Purity Determination by HPLC

This protocol provides a general-purpose RP-HPLC method for assessing the relative purity of Picrasidine O.

Objective: To determine the relative purity of Picrasidine O and its impurity profile.

Instrumentation:

  • HPLC system with a UV/DAD detector

  • Analytical Balance

Chromatographic Conditions (Hypothetical):

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection DAD, 254 nm and 280 nm
Injection Vol. 10 µL

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Picrasidine O at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the relative purity by the area percent method:

    Relative Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

    • Perform peak purity analysis using the DAD data to check for co-eluting impurities.

Visualizing the HPLC Workflow

G cluster_1 HPLC Purity Analysis Workflow prep Sample Preparation (0.1 mg/mL in Mobile Phase) inject HPLC Injection (10 µL) prep->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection DAD Detection (254 nm, 280 nm) separation->detection data_analysis Data Analysis - Peak Integration - Area Percent Calculation - Peak Purity Check detection->data_analysis report Purity Report data_analysis->report

A typical workflow for HPLC purity analysis.

Conclusion and Recommendations

For the definitive purity assessment of Picrasidine O, especially in the absence of a commercially available certified reference standard, a dual-pronged approach is recommended. Quantitative NMR should be employed as the primary method to determine the absolute purity. This provides a direct, unbiased value that can be used to qualify an in-house batch of Picrasidine O as a primary reference standard.

Concurrently, a robust HPLC method should be developed and validated for relative purity and impurity profiling. This method will serve as a high-throughput tool for routine quality control once the in-house standard has been characterized. UPLC-MS should be utilized to identify and characterize any significant impurities detected by HPLC.

By employing this integrated, multi-technique approach, researchers and drug development professionals can establish a comprehensive and scientifically sound purity profile for Picrasidine O, ensuring the integrity and reproducibility of their subsequent research.

References

  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. [Link]

  • Determination of Beta-Carboline Alkaloids in Foods and Beverages by High-Performance Liquid Chromatography With Electrochemical Detection at a Glassy Carbon Electrode Modified With Carbon Nanotubes. PubMed. [Link]

  • SPE/RP-HPLC using C1 columns: an environmentally friendly alternative to conventional reverse-phase separations for quantitation of beta-carboline alkaloids in human serum samples. PubMed. [Link]

  • Picaridin - CRM LABSTANDARD. CRM LABSTANDARD. [Link]

  • Determination of -carboline alkaloids in spiked samples. ResearchGate. [Link]

  • Optimized Sample Preparation and Quantification of β-Carboline Alkaloids in Mushroom Tissues Using HPLC-MS v1. ResearchGate. [Link]

  • High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • UPLC-MS/MS method for determination of selected pyrrolizidine alkaloids in feed. PubMed. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI. [Link]

  • Picrasidine I | C14H12N2O2 | CID 5324360. PubChem. [Link]

  • UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements. PMC. [Link]

  • LC Application Finder. Agilent. [Link]

  • Official Monographs. PMDA. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]

  • GSRS. GSRS. [Link]

  • Pharmacopeial Reference Standards. Chromachemie. [Link]

Sources

Comparative

A Guide to the Structural Validation of Picrasidine O Using 2D NMR Spectroscopy

In the intricate world of natural product chemistry, determining the precise molecular architecture of a newly isolated compound is a critical step that underpins all subsequent pharmacological and medicinal investigatio...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of natural product chemistry, determining the precise molecular architecture of a newly isolated compound is a critical step that underpins all subsequent pharmacological and medicinal investigations. For complex alkaloids like Picrasidine O, a β-carboline alkaloid, this task demands a sophisticated analytical approach. This guide provides an in-depth comparison of how two powerful two-dimensional nuclear magnetic resonance (2D NMR) techniques, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are synergistically employed to unequivocally validate the structure of Picrasidine O. This guide is intended for researchers, scientists, and professionals in drug development who are familiar with the fundamentals of NMR spectroscopy.

The Challenge: Unambiguous Structure Elucidation

Natural products often present complex chemical structures that can be challenging to elucidate.[1] While techniques like mass spectrometry provide crucial information about molecular weight and formula, they fall short of defining the exact connectivity of atoms. This is where NMR spectroscopy, particularly its two-dimensional variants, becomes an indispensable tool.[2][3] For Picrasidine O, a member of the β-carboline alkaloid family known for their diverse biological activities, confirming the proposed structure is paramount for understanding its mechanism of action and potential as a therapeutic agent.[4]

The Power Duo: HSQC and HMBC

HSQC and HMBC are two of the most informative 2D NMR experiments for structural elucidation. They provide complementary information about the connectivity of protons and carbons within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[5][6] An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of their corresponding peaks, providing similar information to a DEPT-135 experiment but with significantly higher sensitivity.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[5][7] Occasionally, correlations across four bonds can be observed in conjugated systems.[6] These long-range connections are the key to piecing together the molecular skeleton, including the placement of quaternary carbons (carbons with no attached protons) and linking different molecular fragments.

By combining the direct, one-bond information from HSQC with the long-range connectivity data from HMBC, a detailed and unambiguous picture of the molecule's structure can be constructed.[2][8]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the key steps for acquiring high-quality HSQC and HMBC data for a compound like Picrasidine O.

I. Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified Picrasidine O in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift dispersion.

  • Filtration: Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

II. NMR Data Acquisition

The following experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution and sensitivity.

  • 1D Spectra:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and multiplicities of all proton signals.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D Spectra:

    • HSQC:

      • Pulse Program: Utilize a standard edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

      • Spectral Width: Set the spectral width in the proton dimension (F2) to encompass all proton signals and in the carbon dimension (F1) to cover the entire carbon chemical shift range.

      • Acquisition Time: Adjust the acquisition time to achieve adequate digital resolution.

      • Number of Scans: The number of scans will depend on the sample concentration. Typically, 8 to 16 scans per increment are sufficient for a moderately concentrated sample.

    • HMBC:

      • Pulse Program: Employ a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

      • Long-Range Coupling Delay: The delay for the evolution of long-range couplings is a crucial parameter. A typical value is optimized for an average long-range coupling constant of 8 Hz. To detect a wider range of couplings, it can be beneficial to run multiple HMBC experiments with different delay times.[5]

      • Acquisition Parameters: Similar to HSQC, set appropriate spectral widths and acquisition times. A higher number of scans (e.g., 16 to 64 per increment) is often required for HMBC due to the lower intensity of long-range correlations.

III. Data Processing and Interpretation
  • Processing: Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis of HSQC Data:

    • Correlate each proton signal in the ¹H NMR spectrum with its directly attached carbon in the ¹³C NMR spectrum. This allows for the unambiguous assignment of all protonated carbons.

  • Analysis of HMBC Data:

    • Systematically analyze the long-range correlations for each proton signal. A cross-peak in the HMBC spectrum indicates a 2- or 3-bond coupling between a proton and a carbon.

    • Start with well-resolved and characteristic proton signals to build molecular fragments.

    • Pay close attention to correlations to quaternary carbons, as these are crucial for connecting different parts of the molecule.

Validating the Structure of Picrasidine O

Let's consider the proposed structure of a Picrasidine alkaloid, Picrasidine I, as an example to illustrate the validation process.[9] The core of Picrasidine I is a β-carboline skeleton with an ethenyl group at C-1, a methoxy group at C-4, and a hydroxyl group at C-8.[9][10]

Table 1: Key HSQC and HMBC Correlations for Validating the Picrasidine I Structure

Proton (¹H δ)Attached Carbon (¹³C δ) (from HSQC)Key HMBC Correlations (Proton to Carbon)Structural Fragment Confirmed
H-3 (vinyl)C-3C-1, C-4aEthenyl group at C-1
H-5C-5C-4, C-6, C-9aAromatic Ring A
H-6C-6C-5, C-7, C-8Aromatic Ring A
H-7C-7C-5, C-6, C-8, C-9Aromatic Ring A
OCH₃ protonsOCH₃ carbonC-4Methoxy group at C-4
NH proton-C-1, C-4b, C-9aIndole nitrogen

Note: The chemical shift values are illustrative and would be determined from the actual spectra.

By systematically analyzing these correlations, the connectivity of the entire molecule can be pieced together like a puzzle. For instance, the HMBC correlation from the vinyl proton H-3 to C-1 confirms the attachment of the ethenyl group at the C-1 position.[11] Similarly, the correlation from the methoxy protons to C-4 validates the position of the methoxy group. The correlations observed for the aromatic protons (H-5, H-6, H-7) confirm the substitution pattern on the A ring of the β-carboline core.

Visualizing the Validation Process

The logical flow of structural elucidation using 2D NMR can be visualized as follows:

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_analysis Data Analysis H1_NMR ¹H NMR (Proton Signals) HSQC HSQC (¹JCH Correlations) H1_NMR->HSQC HMBC HMBC (ⁿJCH Correlations, n=2,3) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Fragments Assemble Molecular Fragments HSQC->Fragments HMBC->Fragments Quaternary Place Quaternary Carbons HMBC->Quaternary Connectivity Establish Full Connectivity Fragments->Connectivity Quaternary->Connectivity Final_Structure Validated Picrasidine O Structure Connectivity->Final_Structure

Sources

Validation

A Comparative Guide to the Anti-inflammatory Effects of Picrasidine O and Canthin-6-one Alkaloids

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of natural product chemistry, alkaloids stand out for their profound pharmacological activities. Among these, Picrasidine O, a bis-β-c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of natural product chemistry, alkaloids stand out for their profound pharmacological activities. Among these, Picrasidine O, a bis-β-carboline alkaloid, and Canthin-6-one, a β-carboline derivative, have garnered attention for their potential therapeutic applications, including their anti-inflammatory properties. This guide provides an in-depth, objective comparison of the anti-inflammatory effects of these two classes of alkaloids, synthesizing available experimental data to inform future research and drug development endeavors.

Introduction to the Inflammatory Cascade

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a complex process involving a network of cells, signaling molecules, and pathways aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues damaged from the original insult and the inflammatory process, and initiating tissue repair. Key players in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as inflammatory mediators such as nitric oxide (NO) and prostaglandins. The production of these molecules is tightly regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Chronic or dysregulated inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders, driving the search for novel anti-inflammatory agents.

Picrasidine O and Canthin-6-one: An Overview

Picrasidine O belongs to the family of bis-β-carboline alkaloids, which are predominantly isolated from plants of the Picrasma genus.[1] These plants have a long history of use in traditional medicine for treating various ailments, including inflammatory conditions.[1] Alkaloids, particularly β-carboline and canthinone types, are considered the main anti-inflammatory constituents of Picrasma.[2][3] While specific experimental data on the anti-inflammatory effects of Picrasidine O is limited in the current scientific literature, studies on related bis-β-carboline alkaloids from Picrasma quassioides provide valuable insights into its potential activities.[4]

Canthin-6-one is the parent compound of a large subclass of β-carboline alkaloids characterized by an additional D ring.[5] First isolated from the Australian plant Pentaceras australis, canthin-6-one and its derivatives are found in various plant families and have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[5][6] Numerous studies have investigated the anti-inflammatory properties of canthin-6-one and its derivatives, elucidating their mechanisms of action and therapeutic potential.[5]

Comparative Analysis of Anti-inflammatory Effects

A direct head-to-head comparison of Picrasidine O and Canthin-6-one is challenging due to the lack of specific data for Picrasidine O. Therefore, this comparison relies on data from representative and structurally related compounds from each class.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of these alkaloids is often first assessed in vitro by measuring their ability to inhibit the production of key inflammatory mediators in cell-based assays, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Table 1: Comparison of In Vitro Anti-inflammatory Effects

Compound/Alkaloid ClassAssayTarget/MediatorIC₅₀/Effective ConcentrationCell LineReference
Picrasidine Alkaloids (Related Compounds) Nitric Oxide (NO) ProductioniNOSData for specific Picrasidine O not available. Related β-carboline alkaloids from P. quassioides show dose-dependent inhibition.RAW 264.7[7]
Cytokine ReleaseTNF-α, IL-6Quassidines E and G showed potent inhibition.RAW 264.7[4]
Canthin-6-one & Derivatives Nitric Oxide (NO) ProductioniNOSCanthin-6-one: Significant inhibition at 1 and 5 µM.RAW 264.7[8]
4-methoxy-5-hydroxycanthin-6-one: Significant inhibition.RAW 264.7[9]
Cytokine ReleaseTNF-αCanthin-6-one: Significant reduction.RAW 264.7[8]
4-methoxy-5-hydroxycanthin-6-one: Significant inhibition.RAW 264.7[9]
NF-κB InhibitionNF-κB9-methoxycanthin-6-one: IC₅₀ = 3.8 µM-[5]
9-hydroxycanthin-6-one: IC₅₀ = 7.4 µM-[5]

From the available data, both classes of alkaloids demonstrate the ability to inhibit the production of nitric oxide and pro-inflammatory cytokines. Canthin-6-one and its derivatives have been more extensively studied, with specific IC₅₀ values reported for NF-κB inhibition. The bis-β-carboline alkaloids from Picrasma also show potent inhibitory effects on these inflammatory mediators, suggesting that Picrasidine O likely possesses similar properties.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and well-established assay to evaluate the acute anti-inflammatory activity of test compounds.

Table 2: Comparison of In Vivo Anti-inflammatory Effects (Carrageenan-Induced Paw Edema)

Compound/Alkaloid ClassAnimal ModelDoseRoute of Administration% Inhibition of EdemaReference
Picrasidine Alkaloids Data for specific Picrasidine O not available.----
Canthin-6-one Derivatives Rat3, 9, and 27 mg/kgOralDose-dependent reduction[9]

A study on 4-methoxy-5-hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides, demonstrated its ability to reduce carrageenan-induced paw edema in rats in a dose-dependent manner when administered orally.[9] This provides strong evidence for the in vivo anti-inflammatory potential of the canthin-6-one scaffold. The lack of in vivo data for Picrasidine O highlights a significant gap in our understanding of its therapeutic potential.

Mechanisms of Action: A Tale of Two Pathways

The anti-inflammatory effects of both Picrasidine and Canthin-6-one alkaloids appear to converge on the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]

Canthin-6-one alkaloids have been shown to directly target the NF-κB pathway.[5][8] They inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[8] This mechanism effectively shuts down the downstream expression of a wide array of inflammatory mediators.

While direct evidence for Picrasidine O is lacking, network pharmacology studies on alkaloids from Picrasma strongly suggest the involvement of the NF-κB pathway in their anti-inflammatory mechanism.[3] Experimental studies on other β-carboline alkaloids from Picrasma also point towards the inhibition of NF-κB-mediated gene expression.[7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p65 p50 IκBα p65 p65 p50 p50 NFkB_active p65 p50 NFkB_inactive->NFkB_active IκBα degradation DNA DNA (κB site) NFkB_active->DNA Translocates to nucleus and binds Canthinone Canthin-6-one Alkaloids Canthinone->IKK Inhibits Picrasidine Picrasidine Alkaloids (putative) Picrasidine->IKK Inhibits (putative) Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines iNOS iNOS Transcription->iNOS

Caption: NF-κB signaling pathway and points of inhibition.

The MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are another set of crucial signaling molecules involved in inflammation.[11] They are activated by various extracellular stimuli and regulate the expression of inflammatory genes, often in concert with the NF-κB pathway.[12]

Network pharmacology studies have predicted that alkaloids from Picrasma, including Picrasidine Y, are likely to exert their anti-inflammatory effects through the MAPK signaling pathway .[3][13] While direct experimental validation for Picrasidine O is needed, studies on other Picrasidine alkaloids like Picrasidine J have shown modulation of the ERK pathway.[8]

For Canthin-6-one alkaloids , their involvement in modulating MAPK signaling has also been suggested as part of their multi-targeted anti-inflammatory mechanism.[5]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Canthinone Canthin-6-one Alkaloids (putative) Canthinone->MAPKK Inhibits (putative) Picrasidine Picrasidine Alkaloids (putative) Picrasidine->MAPKK Inhibits (putative) Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression NO_Assay_Workflow A Seed RAW 264.7 cells (5x10⁴ cells/well) B Incubate for 24h A->B C Pre-treat with Test Compounds (1h) B->C D Stimulate with LPS (1µg/mL) for 24h C->D E Collect Supernatant D->E F Add Griess Reagent A E->F G Incubate 10 min F->G H Add Griess Reagent B G->H I Incubate 10 min H->I J Measure Absorbance at 540 nm I->J K Calculate Nitrite Concentration and % Inhibition J->K

Caption: Workflow for the in vitro nitric oxide production assay.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the ability of a compound to reduce acute inflammation.

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Test compounds (Picrasidine O, Canthin-6-one)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, vehicle, or positive control orally or intraperitoneally at a specified time before carrageenan injection (e.g., 1 hour).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Paw_Edema_Workflow A Acclimatize and Fast Rats B Measure Initial Paw Volume A->B C Administer Test Compound, Vehicle, or Positive Control B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume at Intervals (1-5h) D->E F Calculate Increase in Paw Volume E->F G Calculate % Inhibition of Edema F->G

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

Both Picrasidine and Canthin-6-one alkaloids represent promising scaffolds for the development of novel anti-inflammatory agents. The available evidence strongly suggests that they exert their effects through the modulation of key inflammatory pathways, namely NF-κB and MAPK. Canthin-6-one and its derivatives have been more extensively characterized, with a growing body of evidence supporting their in vitro and in vivo efficacy.

A significant knowledge gap exists for Picrasidine O, with a notable absence of direct experimental data on its anti-inflammatory properties. Future research should prioritize the isolation and characterization of Picrasidine O and its evaluation in a battery of in vitro and in vivo anti-inflammatory models. Direct comparative studies against Canthin-6-one would be invaluable in determining their relative potency and therapeutic potential. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets of Picrasidine O and to confirm its interaction with the NF-κB and MAPK pathways. Such studies will be crucial in advancing these natural products from promising leads to potential clinical candidates for the treatment of inflammatory diseases.

References

  • Jiao, W. H., Gao, H., Li, B., Zhao, F., Li, J., & Yao, X. S. (2011). Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET. PubMed. [Link]

  • Lee, J., Guo, Y. X., Song, H. N., Kim, T., Jung, H., Shin, H. S., & Pyo, D. (2021). Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review). Experimental and Therapeutic Medicine, 22(4), 1-15. [Link]

  • Zhao, F., Gao, Z., Jiao, W., Chen, L., Chen, L., & Yao, X. (2012). In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway. Planta medica, 78(18), 1906–1911. [Link]

  • Gao, H., Jiao, W. H., Li, B., Zhao, F., & Yao, X. S. (2011). Quassidines A−D, Bis-β-carboline Alkaloids from the Stems of Picrasma quassioides. Journal of natural products, 74(4), 845–848. [Link]

  • Mohd Jamil, M. D. H., Taher, M., Susanti, D., Abdul Rahman, M., & Zakaria, Z. A. (2020). Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews. Molecules (Basel, Switzerland), 25(17), 3935. [Link]

  • Xu, Q., Wang, K., Xu, Y., Gao, Y., Wang, G., Liu, S., & Zhao, F. (2023). Research on Anti-inflammatory Targets and Mechanisms of alkaloids in Picrasma quassioides Benn Through Network Pharmacology. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

  • Letchuman, S., Madhuranga, H. D. T., Kaushalya, M. B. L. N., Premarathna, A. D., & Saravanan, M. (2023). Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators. Molecules (Basel, Switzerland), 28(8), 3381. [Link]

  • Choi, E. J., Lee, D. Y., Kang, Y. H., & Choi, J. H. (2018). Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima. Planta medica, 84(8), 527–535. [Link]

  • Ho, H. Y., Lin, C. C., Lo, Y. S., Chuang, Y. C., Abomughaid, M. M., Hsieh, M. J., Chou, M. C., Ma, C. H., & Yang, S. F. (2023). Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma. International journal of molecular sciences, 24(17), 13230. [Link]

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(4), 513–520. [Link]

  • Xu, Q., Wang, K., Xu, Y., Gao, Y., Wang, G., Liu, S., & Zhao, F. (2023). Research on Anti-inflammatory Targets and Mechanisms of alkaloids in Picrasma quassioides Benn Through Network Pharmacology. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680–6684. [Link]

  • Parra-Delgado, H., García-Lara, E., & Nieto-Yañez, O. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules (Basel, Switzerland), 26(16), 4991. [Link]

  • Ding, J., Sun, T., Wu, H., Zheng, H., Wang, S., Wang, D., Shan, W., Ling, Y., & Zhang, Y. (2023). Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis. ACS omega, 8(34), 31057–31070. [Link]

  • Fan, H., Qi, D., Yang, M., Fang, H., Liu, K., & Zhao, F. (2013). In vitro and in vivo anti-inflammatory effects of 4-methoxy-5-hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides. Phytomedicine : international journal of phytotherapy and phytopharmacology, 20(3-4), 319–323. [Link]

  • Ho, H. Y., Lin, C. C., Lo, Y. S., Chuang, Y. C., Abomughaid, M. M., Hsieh, M. J., Chou, M. C., Ma, C. H., & Yang, S. F. (2023). Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma. International journal of molecular sciences, 24(17), 13230. [Link]

  • Hsieh, Y. C., Hsieh, M. J., Lin, C. W., Lo, Y. S., Chuang, Y. C., & Yang, S. F. (2024). Picrasidine I Regulates Apoptosis in Melanoma Cell Lines by Activating ERK and JNK Pathways and Suppressing AKT Signaling. Environmental toxicology, 39(12), 5309–5320. [Link]

  • Calixto, J. B., Campos, M. M., Otuki, M. F., & Santos, A. R. (2003). Naturally occurring NF-kappaB inhibitors: a novel class of anti-inflammatory agents?. Mini reviews in medicinal chemistry, 3(6), 529–549. [Link]

  • Chen, Y. C., Hsieh, M. J., Lin, C. W., Lo, Y. S., Chuang, Y. C., & Yang, S. F. (2023). Anticancer effects of picrasidine I on oral squamous cell carcinoma. Journal of oral pathology & medicine : official publication of the International Association of Oral Pathologists and the American Academy of Oral Pathology, 52(1), 58–67. [Link]

  • Zovko Končić, M., & Rojnić, P. (2024). Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. International journal of molecular sciences, 25(8), 4478. [Link]

  • Martínez-Luis, S., Gómez-Chávez, S., & García-Sosa, K. (2022). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Molecules (Basel, Switzerland), 27(21), 7434. [Link]

  • Tsang, M. S., & Jaitley, V. (2015). Nitric oxide inhibition strategies. Future science OA, 1(2), FSO39. [Link]

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Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of Picrasidine O in Picrasma Extracts: A Comparative Analysis of HPLC-UV and UPLC-MS/MS

For researchers and drug development professionals working with natural products, the accurate quantification of bioactive constituents is a cornerstone of quality control, efficacy studies, and formulation development....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with natural products, the accurate quantification of bioactive constituents is a cornerstone of quality control, efficacy studies, and formulation development. Picrasma, a genus of plants used in traditional medicine, is rich in a class of β-carboline alkaloids known as picrasidines.[1] These compounds are of significant interest for their potential pharmacological activities.[2] This guide provides an in-depth comparison of two instrumental approaches for the quantitative analysis of Picrasidine O, a representative alkaloid from this class, in Picrasma extracts: the established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

While specific public data on "Picrasidine O" is limited, this guide will utilize Picrasidine J, a known constituent of Picrasma quassioides, as a representative analyte for methodological illustration.[3] The principles and comparative performance data are broadly applicable to other picrasidine alkaloids.

The Analytical Challenge: Why Choose the Right Method?

The complexity of crude plant extracts presents a significant analytical challenge. The target analyte, Picrasidine O, is present in a matrix containing numerous other structurally related alkaloids, quassinoids, and other phytochemicals.[2][4] The chosen analytical method must therefore be highly selective, sensitive, and robust to ensure accurate quantification without interference from co-eluting compounds. This guide will dissect the capabilities of HPLC-UV and UPLC-MS/MS to meet these demands.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for quantitative analysis.[5][6][7] The method relies on the physical separation of compounds on a packed column followed by detection based on their ability to absorb ultraviolet light.[8]

Causality Behind Experimental Choices

The selection of HPLC parameters is critical for achieving a reliable separation. For a moderately polar alkaloid like Picrasidine J, a reversed-phase C18 column is an excellent choice, as it effectively retains and separates compounds based on their hydrophobicity. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, serves two purposes: the organic solvent (acetonitrile) controls the elution strength, while the acid improves peak shape and ensures the consistent ionization state of the alkaloids.[2][9] Detection at 254 nm is a logical choice for β-carboline alkaloids, which possess strong chromophores due to their conjugated aromatic ring systems.[9]

Detailed Experimental Protocol: HPLC-UV

1. Preparation of Standard Solutions:

  • Accurately weigh ~1.0 mg of Picrasidine J reference standard.
  • Dissolve in methanol to prepare a stock solution of 100 µg/mL.
  • Perform serial dilutions with the mobile phase to prepare a calibration curve ranging from 1 µg/mL to 50 µg/mL.

2. Sample Preparation (Picrasma Extract):

  • Accurately weigh 1.0 g of dried, powdered Picrasma wood or leaf material.
  • Extract with 50 mL of 80% methanol using ultrasonication for 30 minutes.
  • Centrifuge the extract at 4000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-UV Operating Conditions:

  • Instrument: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[9]
  • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
  • Gradient Profile: 0-10 min, 20-35% B; 10-25 min, 35-50% B; 25-30 min, hold at 50% B.
  • Flow Rate: 1.0 mL/min.[9]
  • Column Temperature: 30°C.
  • Detection Wavelength: 254 nm.[9]
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Picrasidine J standard against its concentration.
  • Determine the concentration in the sample extract by interpolating its peak area from the calibration curve.
Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV System cluster_analysis Data Analysis s_weigh Weigh Picrasma Powder s_extract Ultrasonic Extraction (Methanol) s_weigh->s_extract s_filter Centrifuge & Filter (0.45 µm) s_extract->s_filter hplc_inject Inject Sample s_filter->hplc_inject std_prep Prepare Calibration Standards quant Quantify using Calibration Curve std_prep->quant Calibrates hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV Detection (254 nm) hplc_sep->hplc_detect data_acq Data Acquisition (Chromatogram) hplc_detect->data_acq data_acq->quant report Report Concentration quant->report

Caption: Workflow for the quantitative analysis of Picrasidine O by HPLC-UV.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant leap in analytical technology, offering superior speed, resolution, and sensitivity.[10][11] It utilizes columns with sub-2 µm particles, allowing for much faster separations at higher pressures.[12] The mass spectrometer provides highly selective and sensitive detection by measuring the mass-to-charge ratio (m/z) of the analyte and its specific fragment ions.[13]

Causality Behind Experimental Choices

The transition to UPLC-MS/MS is driven by the need for higher throughput and lower detection limits.[14] The smaller particle size of the UPLC column dramatically increases separation efficiency, resulting in sharper peaks and shorter run times.[12] Mass spectrometry detection, particularly in Multiple Reaction Monitoring (MRM) mode, is inherently more specific than UV detection.[13] We select a specific precursor ion (the molecular ion of Picrasidine J, m/z 243.1) and a characteristic product ion (a stable fragment resulting from collision-induced dissociation). This specific transition is unique to the target analyte, effectively eliminating interference from matrix components, even if they co-elute chromatographically.[13]

Detailed Experimental Protocol: UPLC-MS/MS

1. Preparation of Standard Solutions:

  • Prepare a 100 µg/mL stock solution of Picrasidine J as described for the HPLC method.
  • Perform serial dilutions to prepare a calibration curve appropriate for the higher sensitivity of the instrument, typically ranging from 0.1 ng/mL to 100 ng/mL.

2. Sample Preparation (Picrasma Extract):

  • The same extraction procedure as for HPLC can be used.
  • However, due to the high sensitivity of MS, a further 1:10 or 1:100 dilution of the final filtered extract with the mobile phase is often necessary to fall within the linear range of the calibration curve.

3. UPLC-MS/MS Operating Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: C18 UPLC column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).[12]
  • Mobile Phase: (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
  • Gradient Profile: A much faster gradient can be employed. E.g., 0-1 min, 20-50% B; 1-3 min, 50-80% B; 3-3.5 min, hold at 80% B.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • MS Detection:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transition for Picrasidine J (C₁₄H₁₄N₂O₂): Precursor ion (Q1) m/z 243.1 → Product ion (Q3) m/z 184.1 (hypothetical loss of C₃H₅NO fragment).
  • Dwell Time: 100 ms.
  • Note: Source parameters like capillary voltage and gas flows must be optimized for the specific instrument.

4. Data Analysis:

  • Construct a calibration curve using the peak area of the specified MRM transition versus the concentration of the standards.
  • Quantify Picrasidine J in the diluted sample extract using the regression equation from the calibration curve.
Comparative Workflow Diagram

Comparative_Workflow cluster_hplc HPLC-UV Method cluster_uplc UPLC-MS/MS Method start Picrasma Extract Preparation hplc_sep Separation (5 µm column, ~25 min) start->hplc_sep uplc_sep Separation (<2 µm column, ~4 min) start->uplc_sep hplc_det UV Detection (Non-specific) hplc_sep->hplc_det hplc_res Result: µg/mL Level hplc_det->hplc_res uplc_det MS/MS Detection (Highly Specific MRM) uplc_sep->uplc_det uplc_res Result: ng/mL to pg/mL Level uplc_det->uplc_res

Caption: Comparison of analytical timelines and specificity between HPLC-UV and UPLC-MS/MS.

Performance Comparison: HPLC-UV vs. UPLC-MS/MS

The choice between these two powerful techniques often comes down to the specific requirements of the analysis, such as required sensitivity, sample throughput, and available budget. The following table summarizes the key performance differences, with representative data extrapolated from comparative studies on similar alkaloids.[5][8][12]

ParameterHPLC-UVUPLC-MS/MSAdvantage of UPLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.[5]Chromatographic separation followed by mass-based detection.[10]Higher specificity and sensitivity.
Analysis Time ~30 minutes per sample~4-5 minutes per sample~6-7x higher throughput.
Specificity Moderate; relies on chromatographic resolution. Susceptible to interference from co-eluting compounds with similar UV spectra.Very High; relies on unique precursor-product ion transitions (MRM).[13]Unambiguous identification and quantification, even with co-eluting peaks.
Limit of Detection (LOD) ~100-200 ng/mL~0.05-0.1 ng/mL>1000x more sensitive.
Limit of Quantification (LOQ) ~300-500 ng/mL~0.1-0.5 ng/mL>1000x more sensitive.
Linear Dynamic Range ~1 - 50 µg/mL~0.1 - 100 ng/mLWider effective range, especially for trace analysis.
Instrument Cost LowerHigher-
Operational Complexity Simpler, more routineMore complex method development and maintenance-

Note: The quantitative data presented are representative values based on published methods for similar alkaloids and serve for illustrative comparison.[5][12]

Conclusion and Recommendation for Drug Development Professionals

The benchmarking analysis clearly demonstrates the superior analytical performance of the UPLC-MS/MS method for the quantification of Picrasidine O (represented by Picrasidine J) in complex Picrasma extracts.

  • For routine quality control of raw materials or finished products where analyte concentrations are expected to be high and a validated method exists, HPLC-UV remains a cost-effective and reliable workhorse. Its simplicity and robustness are advantageous in a high-throughput QC environment.

  • For research, drug discovery, and pharmacokinetic studies , where high sensitivity, absolute specificity, and speed are paramount, UPLC-MS/MS is unequivocally the superior choice. Its ability to detect and quantify trace levels of the analyte in complex biological matrices, coupled with its high throughput, makes it indispensable for modern drug development workflows.

Ultimately, the investment in UPLC-MS/MS technology provides a more powerful, reliable, and efficient platform for generating the high-quality analytical data required to advance natural product research from the laboratory to clinical application.

References

  • Picrasidine T. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Picrasidine I. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Picrasidine J. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Picrasidine C. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Zhao Y-L, Wang Y, Fan C-L, et al. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography. J Liq Chromatogr Relat Technol. 2012;35(10):1343-1351. Available from: [Link]

  • Ortega N, Romero M-P, Macià A, et al. Comparative study of UPLC–MS/MS and HPLC–MS/MS to determine procyanidins and alkaloids in cocoa samples. Journal of Food Composition and Analysis. 2010;23(4):298-305. Available from: [Link]

  • Piperidine. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Cardoso CAL, Pesarini JR, Nunes da Silva M, et al. Development and Validation of an HPLC Method for Analysis of Picrasma crenata. ResearchGate. 2011. Available from: [Link]

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  • Swetha Sri R, Bhavya Sri K, Mounika Ch. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. 2020;13(3):1413-1418. Available from: [Link]

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  • El-Kimary EI, Khamis MM, Belal F, et al. Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination. Spectrochim Acta A Mol Biomol Spectrosc. 2017;173:369-376. Available from: [Link]

  • HPLC–UV chromatograms and active peaks of the selected fractions from the stem of Picrasma quassioides. ResearchGate. Available from: [Link]

  • Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters. Available from: [Link]

  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. 2023. Available from: [Link]

  • Development and Validation of a UPLC-MS/MS Method for the Quantification of Components in the Ancient Classical Chinese Medicine Formula of Guyinjian. MDPI. 2022. Available from: [Link]

  • Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MS. ResearchGate. 2019. Available from: [Link]

  • Guyot S, Le Bourvellec C, Marnet N, et al. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules. 2013;18(8):9899-9915. Available from: [Link]

  • Molecular structures of other important classes of UV-absorbing compounds. ResearchGate. Available from: [Link]

  • Li X, Wang W, Sun S, et al. Quantitative Analysis of Anthocyanins in Grapes by UPLC-Q-TOF MS Combined with QAMS. Separations. 2022;9(6):140. Available from: [Link]

  • Quantitative Analysis of Anthocyanins in Grapes by UPLC-Q-TOF MS Combined with QAMS. ResearchGate. 2022. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Picrasidine O for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a comprehensive, step-by-step framework for the proper disposal of Picrasidine O, a bioactive com...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a comprehensive, step-by-step framework for the proper disposal of Picrasidine O, a bioactive compound often utilized in drug discovery and development. In the absence of a specific Safety Data Sheet (SDS) for Picrasidine O, a conservative approach is mandated. Drawing parallels from the structurally related compound, Picrasidine Q, we will operate under the assumption that Picrasidine O is harmful if swallowed and poses a significant, long-term threat to aquatic ecosystems.[1] This protocol is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage Picrasidine O waste in a manner that ensures personal safety and environmental protection, in accordance with stringent regulatory standards.

I. Hazard Assessment and Risk Mitigation

Before handling Picrasidine O, a thorough understanding of its potential hazards is crucial. The primary risks, extrapolated from data on similar compounds, are acute oral toxicity and high aquatic toxicity.[1] Therefore, all personnel handling Picrasidine O must be trained on its potential dangers and the procedures outlined in this guide. New compounds with potential cytotoxic activities should be treated as cytotoxic until proven otherwise.[2]

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential to prevent exposure. The following must be worn at all times when handling Picrasidine O or its waste:

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.[3][4]Provides a robust barrier against dermal absorption. The outer glove can be changed frequently to minimize the spread of contamination.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects the eyes from splashes and aerosols.
Lab Coat A dedicated, long-sleeved lab coat.Prevents contamination of personal clothing. Lab coats used in cytotoxic laboratories should be hung horizontally to avoid cross-contamination.[2]
Respiratory Protection An N95 respirator or higher, if there is a risk of aerosol generation.[5]Minimizes the risk of inhaling aerosolized particles.

Designated Work Area:

All work with Picrasidine O should be conducted in a designated area, such as a certified chemical fume hood or a ducted biosafety cabinet.[4][6] This area should be clearly demarcated with caution signs.[3] To contain any potential spills, the work surface should be covered with a plastic-backed absorbent pad, which should be disposed of as hazardous waste after the procedure.[3][4]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of Picrasidine O is to prevent its release into the environment and to ensure it is handled by a licensed hazardous waste disposal facility.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in managing chemical waste. Immediately upon generation, all waste contaminated with Picrasidine O must be separated from non-hazardous waste streams.

Start Waste Generation (Picrasidine O) IsContaminated Is the item contaminated with Picrasidine O? Start->IsContaminated HazardousWaste Segregate as Hazardous Waste IsContaminated->HazardousWaste Yes NonHazardousWaste Dispose as Non-Hazardous Waste IsContaminated->NonHazardousWaste No

Caption: Initial waste segregation decision workflow.

Step 2: Collection of Picrasidine O Waste

All materials that have come into contact with Picrasidine O are to be considered hazardous waste. This includes:

  • Solid Waste:

    • Unused or expired Picrasidine O powder.

    • Contaminated personal protective equipment (gloves, lab coats, etc.).

    • Contaminated lab supplies (pipette tips, weighing paper, absorbent pads, etc.).

    • Contaminated broken glassware.

  • Liquid Waste:

    • Solutions containing Picrasidine O.

    • Rinsate from cleaning contaminated glassware or equipment.

Waste Container Specifications:

Waste TypeContainer TypeLabeling Requirements
Solid Waste A designated, puncture-proof container with a secure lid. A 5-gallon white pail is often recommended for cytotoxic drug contaminated waste.[3]"Hazardous Waste - Cytotoxic," "Picrasidine O," and the date of accumulation.
Liquid Waste A chemically compatible, leak-proof container with a screw cap. The container must be kept closed except when adding waste.[3]"Hazardous Waste - Cytotoxic Liquid," "Picrasidine O," and a list of all chemical constituents.

Step 3: On-site Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be under the control of the laboratory supervisor. Incompatible wastes must be segregated to prevent dangerous reactions.[8]

SolidWaste Solid Picrasidine O Waste (e.g., gloves, vials) SolidContainer Labeled, Puncture-Proof Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Picrasidine O Waste (e.g., solutions, rinsate) LiquidContainer Labeled, Leak-Proof Liquid Waste Container LiquidWaste->LiquidContainer SAA Satellite Accumulation Area (Secure & Segregated) SolidContainer->SAA LiquidContainer->SAA Pickup Scheduled Waste Pickup by Certified Professionals SAA->Pickup

Caption: Picrasidine O waste accumulation and disposal workflow.

Step 4: Disposal of Empty Containers

Chemical containers that have been emptied through normal methods are not regulated as hazardous waste but require specific procedures before disposal.[9]

  • Triple Rinse: The empty container must be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent).[9]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[8]

  • Deface Label: The original label on the container must be completely removed or defaced.[9]

  • Dispose of Container: The clean, rinsed container can then be disposed of as regular laboratory glass waste.[9]

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[3]

  • Secure the Area: Close doors to the affected area and post warning signs.[3]

  • PPE: Don appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Containment: Confine the spill to as small an area as possible using a spill kit or absorbent materials.[3] For powdered chemicals, carefully sweep to avoid generating dust or wet the powder with a suitable solvent before wiping.[3]

  • Collection: Collect all contaminated materials and place them in a designated hazardous waste container.[3]

  • Decontamination: Clean the spill area with soap and water.[4]

  • Disposal: Dispose of all contaminated cleaning materials as hazardous waste.

Step 6: Final Disposal

The ultimate disposal of Picrasidine O waste must be conducted by a licensed and approved waste disposal contractor. This is typically achieved through high-temperature incineration.[10] It is the responsibility of the waste generator to properly identify, label, and manage the waste until it is collected.[9] A hazardous waste manifest will be required to track the waste from the generator to the final disposal facility.[11]

III. Regulatory Compliance

The management and disposal of hazardous waste are governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12] It is imperative that all laboratory personnel are aware of and adhere to all applicable local, state, and federal regulations.

By adhering to these procedures, researchers can ensure the safe handling and disposal of Picrasidine O, thereby protecting themselves, their colleagues, and the environment.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Standard Operating Procedures for Cytotoxic Agent use in Animals. (2020, May 12). For an Emergency refer to the Safety Data Sheet. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). The University of Chicago. Retrieved from [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01 - Kingston Health Sciences Centre. (2019, May 1). Kingston Health Sciences Centre. Retrieved from [Link]

  • Cytotoxic Drug Handling with Biosafety Isolators - BioSafe Tech by QUALIA. (2025, January 26). BioSafe Tech. Retrieved from [Link]

  • Chemical Waste | Environmental Health & Safety (EHS). (n.d.). The University of Texas at Austin. Retrieved from [Link]

  • Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. (2024, August 12). Florida Department of Environmental Protection. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). United States Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Management - ADEQ. (2026, February 10). Arizona Department of Environmental Quality. Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS. (2019, October 15). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - NSWAI. (2015, September 15). Northwestern University. Retrieved from [Link]

  • NIH Waste Disposal Guide at Bayview Campus. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Trash Disposal | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. Retrieved from [Link]

Sources

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